Boc-L-Dap(N3)-OH*CHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

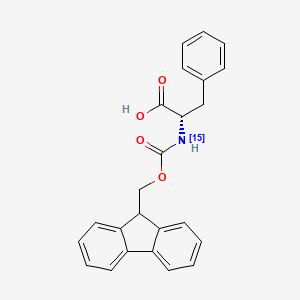

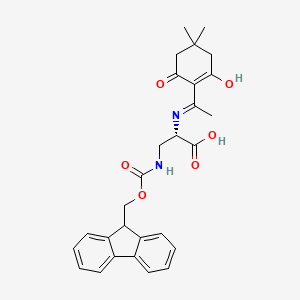

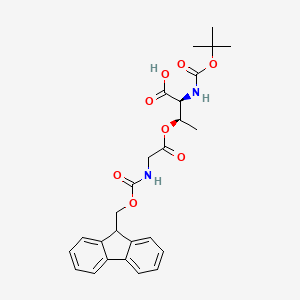

Boc-L-Dap(N3)-OH*CHA is a compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a derivative of Boc-protected amino acids, which have been widely used in peptide synthesis. Boc-L-Dap(N3)-OH*CHA is a versatile compound that can be used for the synthesis of various peptides and proteins.

科学的研究の応用

Peptide Synthesis

Boc-L-Dap(N3)-OH is used as a reactant for protein assembly directed by synthetic molecular recognition motifs . It’s also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

Inactivation of Enzymes

This compound has been used in the mechanistic investigation of the inactivation of Escherichia coli glucosamine-6-phosphate synthase .

Synthesis of HCV Protease Inhibitor Modified Analogs

Boc-L-Dap(N3)-OH is used in the synthesis of HCV protease inhibitor modified analogs .

Click Chemistry

Boc-L-Dap(N3)-OH is a click chemistry reagent containing an azide group . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments .

Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAc)

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Boc-L-Dap(N3)-OH can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

作用機序

Target of Action

Boc-L-Dap(N3)-OH*CHA is a click chemistry reagent . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features . The primary targets of this compound are molecules containing Alkyne groups . These targets play a crucial role in various biochemical reactions, particularly in the formation of new bonds.

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, which is a critical step in the synthesis of many complex organic compounds . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Action Environment

The action, efficacy, and stability of Boc-L-Dap(N3)-OH*CHA can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it participates in requires the presence of copper ions . Therefore, the availability of copper in the environment could potentially influence the compound’s action. Other factors such as pH, temperature, and the presence of other reactants could also play a role.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-L-Dap(N3)-OH*CHA involves the protection of L-2,3-diaminopropionic acid (L-Dap) with the Boc group, followed by the introduction of an azide group at the amino terminus. The final step involves the conjugation of the protected L-Dap(N3) with chloroacetaldehyde (CHA) to form the desired compound.", "Starting Materials": [ "L-2,3-diaminopropionic acid (L-Dap)", "Boc anhydride", "N,N-dimethylformamide (DMF)", "Sodium azide (NaN3)", "Triethylamine (TEA)", "Chloroacetaldehyde (CHA)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of L-Dap with Boc group", "- L-Dap is dissolved in DMF and cooled to 0-5°C.", "- Boc anhydride and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap as a white solid.", "Step 2: Introduction of azide group", "- Boc-L-Dap is dissolved in DMF and cooled to 0-5°C.", "- NaN3 and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3) as a white solid.", "Step 3: Conjugation with CHA", "- Boc-L-Dap(N3) is dissolved in DMF and cooled to 0-5°C.", "- CHA and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3)-OH*CHA as a yellow solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 4: Deprotection of Boc group", "- Boc-L-Dap(N3)-OH*CHA is dissolved in a mixture of HCl and water.", "- The mixture is stirred at room temperature for 2-3 hours.", "- The pH is adjusted to 8-9 with NaHCO3.", "- The solution is extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain L-Dap(N3)-OH*CHA as a white solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 5: Salt formation", "- L-Dap(N3)-OH*CHA is dissolved in water.", "- NaCl is added to the solution and stirred for 2-3 hours at room temperature.", "- The solution is filtered and the solid is washed with water.", "- The product is obtained as a white solid after drying under vacuum." ] } | |

CAS番号 |

122225-54-1 |

製品名 |

Boc-L-Dap(N3)-OH*CHA |

分子式 |

C8H14N4O4*C6H13N |

分子量 |

230,22*99,18 g/mole |

同義語 |

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)